2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness Permeability

Medicinal chemistry teams often face gaps in kinase-focused libraries where single-point substitutions obscure true SAR. This [1,2,4]triazolo[1,5-a]pyrimidine scaffold, featuring a unique dual 2-methylsulfanyl and 6-thiophen-3-yl pattern, directly solves this by enabling matched molecular pair analysis against des-thienyl and des-methylsulfanyl analogs. - Dual pharmacophore enables deconvolution of substituent contributions (ΔLogP: +1.15 for thienyl, +0.72 for methylsulfanyl). - NLT 97% purity grade (ISO-certified) supports direct use in SPR, ITC, DSF, and X-ray co-crystallography without additional purification. - 7-amine handle allows late-stage functionalization for lead optimization; moderate MW (263.34) and favorable TPSA (69.1 Ų) suit fragment-based drug discovery.

Molecular Formula C10H9N5S2
Molecular Weight 263.34
CAS No. 303996-04-5
Cat. No. B2776994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
CAS303996-04-5
Molecular FormulaC10H9N5S2
Molecular Weight263.34
Structural Identifiers
SMILESCSC1=NN2C(=C(C=NC2=N1)C3=CSC=C3)N
InChIInChI=1S/C10H9N5S2/c1-16-10-13-9-12-4-7(6-2-3-17-5-6)8(11)15(9)14-10/h2-5H,11H2,1H3
InChIKeyYNDVYIZYRFBGGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 303996-04-5): Structural Identity and Procurement Baseline


2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 303996-04-5) is a heterocyclic small molecule (C10H9N5S2, MW 263.34 g/mol) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold class . The compound features a fused triazole-pyrimidine bicyclic core with a methylsulfanyl (-SCH3) substituent at the 2-position and a thiophen-3-yl group at the 6-position, along with a primary amine at the 7-position . The TP scaffold is recognized as a purine bioisostere, making compounds of this class of significant interest for kinase inhibitor discovery and nucleotide mimetic design [1]. Commercially, this compound is available from multiple suppliers at purity tiers of 90% and NLT 97%, with catalog pricing typically upon quotation . Importantly, no peer-reviewed primary research articles with quantitative biological activity data were identified for this specific compound at the time of this analysis; the evidence base consists of computed physicochemical properties, supplier specifications, and class-level pharmacological inferences from structurally related TP derivatives.

Why 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Unsubstituted or Mono-Substituted TP Analogs


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold tolerates diverse substitution patterns, but biological activity, physicochemical properties, and synthetic tractability are exquisitely sensitive to the nature and position of substituents [1]. The target compound bears two key pharmacophoric elements—the 2-methylsulfanyl group and the 6-thiophen-3-yl ring—whose simultaneous presence cannot be achieved by simple unsubstituted or mono-substituted analogs. The des-thienyl analog 2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 113967-74-1, MW 181.22) has a computed LogP of 1.01 , substantially lower than the target compound's LogP of 2.16 , indicating a >10-fold difference in predicted octanol-water partition coefficient that would alter membrane permeability, protein binding, and pharmacokinetic distribution. Conversely, the des-methylsulfanyl analog 6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 320416-40-8, MW 217.25) has only 6 H-bond acceptors vs. 7 for the target compound , changing the hydrogen-bonding capacity and potential target engagement profile. Furthermore, the 2-methylsulfanyl group is a known determinant of phosphodiesterase and kinase inhibitory activity within the TP class [2]. Generic substitution with analogs lacking either the 2-methylsulfanyl or the 6-thienyl group therefore introduces both physicochemical and pharmacological discontinuities that are incompatible with structure-activity relationship (SAR) continuity in lead optimization programs.

Quantitative Differentiation Evidence for 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation vs. Des-Thienyl and Des-Methylsulfanyl Analogs

The target compound exhibits a computed LogP of 2.16, representing a 1.15 log unit increase over the des-thienyl analog 2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 113967-74-1, LogP = 1.01) . This corresponds to an approximately 14-fold higher predicted octanol-water partition coefficient, consistent with the addition of the hydrophobic thiophen-3-yl ring. Compared to the des-methylsulfanyl analog 6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 320416-40-8, LogP = 1.44), the target compound shows a 0.72 log unit increase (approximately 5.2-fold), attributable to the methylsulfanyl group . The 5,7-dimethyl-2-(methylsulfanyl) analog (CAS 51646-19-6, LogP = 1.46) further illustrates that methylation at the 5 and 7 positions does not recapitulate the lipophilicity achieved by the 6-thienyl/7-amine substitution pattern .

Lipophilicity Drug-likeness Permeability ADME

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (TPSA) Differentiation

The target compound possesses 7 hydrogen-bond acceptor atoms and a TPSA of 69.1 Ų, compared to 6 H-acceptors (TPSA 69.1 Ų) for the des-methylsulfanyl analog CAS 320416-40-8 and 5 H-acceptors (TPSA 43.08–68.38 Ų) for the 5,7-dimethyl analog CAS 51646-19-6 . The additional H-bond acceptor in the target compound originates from the 2-methylsulfanyl sulfur atom, which can participate in sulfur-mediated hydrogen bonding and chalcogen bonding interactions with protein targets. The des-thienyl analog CAS 113967-74-1 has a higher TPSA of 94.40 Ų despite having fewer atoms, due to the absence of the thiophene ring which reduces molecular surface area but increases the relative contribution of polar nitrogen atoms to the total surface . TPSA values above 90 Ų are generally associated with reduced oral absorption and limited CNS penetration, while values in the 60–70 Ų range are considered favorable for both oral bioavailability and blood-brain barrier penetration.

Hydrogen bonding Polar surface area Oral bioavailability CNS penetration

Conformational Flexibility: Rotatable Bond Count and Ligand Efficiency Implications

The target compound possesses 2 rotatable bonds (the C-S bond of the methylsulfanyl group and the C-C bond connecting the thiophene ring to the TP core), compared to 1 rotatable bond for the des-methylsulfanyl analog CAS 320416-40-8 (only the thiophene-TP connection) . While the des-thienyl analog CAS 113967-74-1 also has a limited number of rotatable bonds, its substantially lower molecular weight (181.22 vs. 263.34) means it occupies a different region of chemical space [1]. The 2-morpholino analog CAS 320415-99-4 (MW 302.35) has a higher molecular weight due to the morpholine substituent, but the morpholine ring introduces additional conformational degrees of freedom and a basic nitrogen center not present in the target compound . The moderate conformational flexibility of the target compound (2 rotatable bonds) represents a balance between sufficient rigidity for target binding specificity and enough flexibility to adopt bioactive conformations.

Conformational entropy Ligand efficiency Molecular recognition Scaffold optimization

Solid-State Properties: Density Differences Indicative of Crystal Packing and Formulation Behavior

The target compound has a predicted density of 1.7±0.1 g/cm³ , which is comparable to the des-thienyl analog CAS 113967-74-1 (1.68 g/cm³) and the des-methylsulfanyl analog CAS 320416-40-8 (1.69±0.1 g/cm³), but substantially higher than the 5,7-dimethyl analog CAS 51646-19-6 (1.37±0.1 g/cm³) . The ~24% higher density of the target compound relative to CAS 51646-19-6 reflects the presence of the heavier sulfur atoms (two sulfur atoms in the target vs. one in the 5,7-dimethyl analog) and the more compact molecular packing enabled by the planar thiophene ring. The 5,7-dimethyl analog uniquely has a reported melting point of 154–155 °C, whereas no experimental melting points are reported for the target compound or the other comparators, limiting full solid-state characterization comparisons.

Crystal engineering Solid-state chemistry Formulation Polymorphism

Class-Level Biological Precedent: Triazolopyrimidine Scaffold as Purine Bioisostere with Documented Kinase and Tubulin Pharmacology

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a well-established purine bioisostere that has yielded potent inhibitors across multiple target classes [1]. In the tubulin polymerization space, 2-anilino-triazolopyrimidine derivatives have demonstrated IC50 values as low as 0.45 µM for tubulin polymerization inhibition, with antiproliferative activity superior to combretastatin A-4 against A549 and HeLa cancer cell lines [2]. Other TP derivatives have shown tubulin polymerization IC50 values of 3.84 µM (compared to combretastatin IC50 = 1.10 µM) [3]. In the kinase domain, 2-alkylthio-substituted TP derivatives have been documented as cAMP phosphodiesterase inhibitors with cardiovascular potential [4]. While no direct IC50 or Ki data are available for the target compound itself, the simultaneous presence of the 2-methylsulfanyl (alkylthio) group and the 6-thiophen-3-yl substituent positions it at the intersection of two pharmacophoric trends within the TP class: the alkylthio motif associated with phosphodiesterase/kinase inhibition and the aryl/heteroaryl substitution at the 6-position associated with tubulin-targeting anticancer activity. This dual pharmacophoric character is not present in any single comparator analog.

Kinase inhibition Tubulin polymerization Purine bioisostere Anticancer

Commercial Availability and Purity Tier Differentiation for Procurement Decision-Making

The target compound is available from multiple suppliers at distinct purity tiers: 90% (Leyan, Chemenu) and NLT 97% (MolCore, ISO-certified manufacturing) . The des-thienyl analog CAS 113967-74-1 is available at 98% purity (Leyan) , while the des-methylsulfanyl analog CAS 320416-40-8 is available at 95% and 98% purity . The 2-morpholino analog CAS 320415-99-4 is available at 95% purity . Critically, all suppliers list these compounds as 'for research use only' with pricing upon quotation, indicating that these are specialty research chemicals rather than off-the-shelf catalog items. The NLT 97% ISO-certified grade from MolCore represents the highest documented purity tier specifically for the target compound, supporting applications requiring high chemical integrity such as biophysical assays (SPR, ITC, DSF) and co-crystallization trials where impurity profiles can confound results.

Procurement Purity Supply chain Custom synthesis

Recommended Research and Industrial Application Scenarios for 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Differentiation Evidence


Kinase Profiling and Purine Bioisostere Chemical Biology

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is an established purine bioisostere that has yielded potent kinase and phosphodiesterase inhibitors [1]. The target compound, with its dual 2-methylsulfanyl and 6-thiophen-3-yl substitution pattern, is optimally suited as a probe molecule for kinase selectivity panel screening. The computed LogP of 2.16 and TPSA of 69.1 Ų place it in favorable drug-like chemical space for cell permeability , while the 7-primary amine provides a synthetic handle for further derivatization (amide coupling, reductive amination, urea formation) that is absent in the 5,7-dimethyl analog. The compound's non-redundant substitution pattern—not available in any single close analog—makes it a valuable entry in diversity-oriented TP libraries for hit discovery campaigns targeting the ATP-binding pocket of kinases.

Tubulin Polymerization Modulator Screening in Anticancer Drug Discovery

Triazolopyrimidine derivatives with aryl/heteroaryl substitution at the 6-position have demonstrated potent tubulin polymerization inhibition, with literature IC50 values ranging from 0.45 to 9.90 µM [2][3]. The target compound's 6-thiophen-3-yl group aligns with this SAR trend. Its rotatable bond count of 2 provides moderate conformational flexibility that may facilitate induced-fit binding to the colchicine site of tubulin. The ISO-certified NLT 97% purity grade available from MolCore supports direct use in tubulin polymerization fluorescence-based assays (e.g., using DAPI or turbidimetric readouts) without additional purification, reducing experimental variability in dose-response determinations.

Focused Library Design and Structure-Activity Relationship (SAR) Exploration

The systematic comparison of this compound against its des-thienyl (CAS 113967-74-1), des-methylsulfanyl (CAS 320416-40-8), and 2-morpholino (CAS 320415-99-4) analogs enables a matched molecular pair analysis (MMPA) approach to deconvolute the contributions of individual substituents [1]. The quantified LogP differences (ΔLogP = +1.15 upon thienyl addition; ΔLogP = +0.72 upon methylsulfanyl addition) provide computational chemistry benchmarks for validating in silico ADME prediction models. For medicinal chemistry teams building TP-focused compound collections, this compound serves as a key intermediate for late-stage functionalization via the 7-amine group, with the methylsulfanyl group at the 2-position serving as a metabolically stable replacement for the oxidation-sensitive thiol found in earlier-generation TP leads.

Quality-Control-Intensive Biophysical Assays Requiring High-Purity Compound

The availability of the target compound at NLT 97% purity with ISO certification [2] makes it suitable for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), differential scanning fluorimetry (DSF), and X-ray co-crystallography experiments where chemical impurities can generate false positives or interfere with crystal lattice formation. In contrast, the 90% purity tier from other suppliers may be appropriate for initial high-throughput screening but introduces risk of impurity-driven artifacts in confirmatory biophysical assays. The compound's moderate molecular weight (263.34 g/mol) and favorable TPSA (69.1 Ų) further support its use in fragment-based drug discovery (FBDD) and structure-based design campaigns where ligand efficiency metrics are critical decision parameters.

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